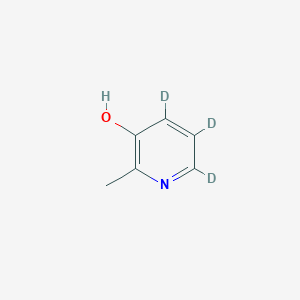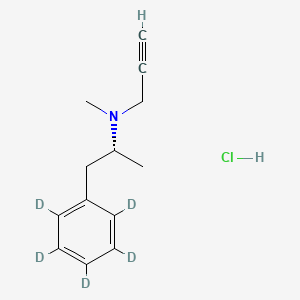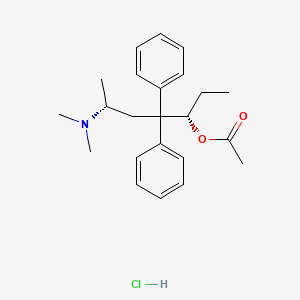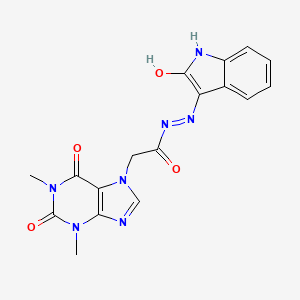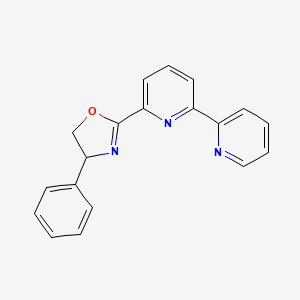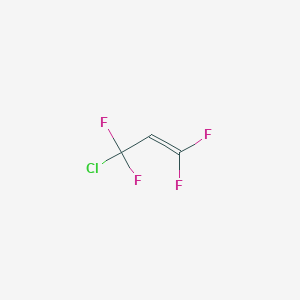
Propene, 3-chloro-1,1,3,3-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propene, 3-chloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃HClF₄ and a molecular weight of 148.487 g/mol . This compound is also known by its IUPAC name, 3-chloro-1,1,3,3-tetrafluoropropene. It is a colorless gas at room temperature and has a boiling point of 14.5°C . The compound is used in various industrial applications, particularly as a refrigerant and in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1,1,3,3-tetrafluoropropene typically involves the fluorination of chlorinated propene derivatives. One common method includes the reaction of 1,1,3,3-tetrachloropropene with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅) or chromium-based catalysts . The reaction conditions usually involve temperatures ranging from 50°C to 150°C and pressures up to 10 atmospheres .
Industrial Production Methods
Industrial production of 3-chloro-1,1,3,3-tetrafluoropropene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1,1,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HCl).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Major Products
Scientific Research Applications
3-chloro-1,1,3,3-tetrafluoropropene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-1,1,3,3-tetrafluoropropene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds . In addition reactions, the double bond in the propene moiety reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-pentafluoropropane (HFC-245fa): Used as a refrigerant and blowing agent.
2,3,3,3-tetrafluoropropene (HFO-1234yf): Used as a refrigerant with low GWP.
trans-1,3,3,3-tetrafluoropropene (HFO-1234ze): Used as a refrigerant and in the synthesis of polymers.
Uniqueness
3-chloro-1,1,3,3-tetrafluoropropene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. Its low boiling point and stability make it suitable for various industrial applications, particularly as a refrigerant .
Properties
CAS No. |
406-46-2 |
|---|---|
Molecular Formula |
C3HClF4 |
Molecular Weight |
148.48 g/mol |
IUPAC Name |
3-chloro-1,1,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-3(7,8)1-2(5)6/h1H |
InChI Key |
AYXCWSNLDUYPCX-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)

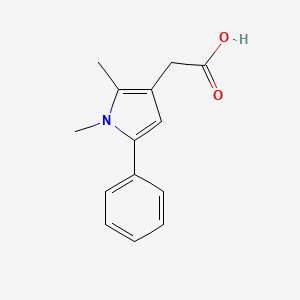
![2-bromo-1-[(1R,3R)-3-hydroxycyclohexyl]ethanone](/img/structure/B13825237.png)
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
